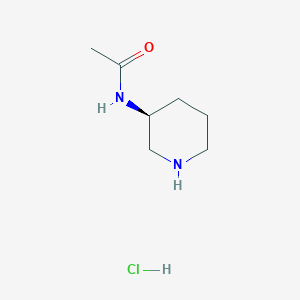
Ethyl 4-(pentafluoroethyl)benzoate
Vue d'ensemble
Description
Ethyl 4-(pentafluoroethyl)benzoate: is an organic compound with the molecular formula C11H9F5O2. It is a derivative of benzoic acid, where the ethyl group is attached to the carboxyl group, and a pentafluoroethyl group is attached to the para position of the benzene ring. This compound is known for its unique chemical properties due to the presence of the highly electronegative fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for synthesizing ethyl 4-(pentafluoroethyl)benzoate involves the esterification of 4-(pentafluoroethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be optimized using continuous flow reactors to enhance the reaction efficiency and yield. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 4-(pentafluoroethyl)benzoate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol, ethyl 4-(pentafluoroethyl)benzyl alcohol.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-(Pentafluoroethyl)benzoic acid.
Reduction: Ethyl 4-(pentafluoroethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(pentafluoroethyl)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique properties make it valuable in the study of fluorine chemistry.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, where the presence of fluorine atoms can enhance the metabolic stability and bioavailability of the drugs.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of ethyl 4-(pentafluoroethyl)benzoate is largely dependent on its chemical structure. The presence of the pentafluoroethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other molecules. The ester group can undergo hydrolysis in biological systems, releasing the active benzoic acid derivative, which can interact with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Ethyl 4-(pentafluoroethyl)benzoate can be compared with other similar compounds such as:
Ethyl 4-fluorobenzoate: This compound has a single fluorine atom instead of the pentafluoroethyl group, resulting in different electronic and steric properties.
Ethyl 4-(trifluoromethyl)benzoate: The trifluoromethyl group is less bulky compared to the pentafluoroethyl group, leading to differences in reactivity and applications.
Ethyl benzoate: Lacks any fluorine atoms, making it less reactive and less stable compared to its fluorinated counterparts.
Uniqueness: The presence of the pentafluoroethyl group in this compound makes it unique due to the high electronegativity and steric hindrance provided by the fluorine atoms. This results in enhanced chemical stability, resistance to metabolic degradation, and unique reactivity patterns compared to non-fluorinated or less fluorinated analogs.
Propriétés
IUPAC Name |
ethyl 4-(1,1,2,2,2-pentafluoroethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O2/c1-2-18-9(17)7-3-5-8(6-4-7)10(12,13)11(14,15)16/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPFGMLAQDXGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate](/img/structure/B3039713.png)
![9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime](/img/structure/B3039715.png)
![4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3039716.png)










![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide](/img/structure/B3039733.png)
